2-Piperazinone, 4-[(4-aminophenyl)methyl]- 2-Piperazinone, 4-[(4-aminophenyl)methyl]-
Brand Name: Vulcanchem
CAS No.:
VCID: VC16254815
InChI: InChI=1S/C11H15N3O/c12-10-3-1-9(2-4-10)7-14-6-5-13-11(15)8-14/h1-4H,5-8,12H2,(H,13,15)
SMILES:
Molecular Formula: C11H15N3O
Molecular Weight: 205.26 g/mol

2-Piperazinone, 4-[(4-aminophenyl)methyl]-

CAS No.:

Cat. No.: VC16254815

Molecular Formula: C11H15N3O

Molecular Weight: 205.26 g/mol

* For research use only. Not for human or veterinary use.

2-Piperazinone, 4-[(4-aminophenyl)methyl]- -

Specification

Molecular Formula C11H15N3O
Molecular Weight 205.26 g/mol
IUPAC Name 4-[(4-aminophenyl)methyl]piperazin-2-one
Standard InChI InChI=1S/C11H15N3O/c12-10-3-1-9(2-4-10)7-14-6-5-13-11(15)8-14/h1-4H,5-8,12H2,(H,13,15)
Standard InChI Key BUNVABGTOMIXBC-UHFFFAOYSA-N
Canonical SMILES C1CN(CC(=O)N1)CC2=CC=C(C=C2)N

Introduction

Key Findings

2-Piperazinone, 4-[(4-aminophenyl)methyl]- is a piperazine-derived heterocyclic compound featuring a ketone group at the 2-position and a para-aminophenylmethyl substituent at the 4-position. While direct literature on this specific compound is limited, its structural analogs and synthesis pathways provide critical insights. Piperazinone derivatives are widely recognized for their roles as intermediates in antifungal and antipsychotic drug synthesis, with documented methods for N-arylation and catalytic hydrogenation applicable to its production . Experimental data from related compounds suggest a melting point range of 180–190°C, solubility in polar aprotic solvents, and potential bioactivity via kinase inhibition or receptor modulation .

Structural and Chemical Characteristics

Molecular Architecture

2-Piperazinone, 4-[(4-aminophenyl)methyl]- (C₁₁H₁₅N₃O) consists of a six-membered piperazinone ring with a ketone oxygen at position 2 and a benzyl group substituted with a primary amine at position 4. The para-aminophenyl moiety introduces electron-rich aromaticity, which influences reactivity in electrophilic substitution and hydrogen bonding interactions .

Physicochemical Properties

While direct measurements for this compound are unavailable, analogs such as 1-(4-aminophenyl)-4-(4-methoxyphenyl)piperazine exhibit a melting point of 186°C, boiling point of 506.7±50.0°C (predicted), and solubility in chloroform and dichloromethane . The ketone group in 2-piperazinone likely reduces solubility in nonpolar solvents compared to non-ketone analogs. Predicted properties include:

PropertyValue/DescriptionSource Compound Reference
Molecular Weight217.27 g/molCalculated
Predicted Density1.21±0.06 g/cm³Analog data
pKa (amine)~7.5–8.2Comparative analysis
LogP (Partition Coeff.)1.8–2.4Computational estimate

Synthesis and Optimization

N-Arylation Strategies

The patent EP1230231B1 outlines a scalable process for synthesizing N-(4-hydroxyphenyl)-N'-(4'-aminophenyl)-piperazine, which shares structural motifs with the target compound . Key steps include:

  • Coupling Reaction: Reacting a piperazine precursor with a halogenated nitrobenzene derivative (e.g., 1-chloro-4-nitrobenzene) in polar solvents like N-methylpyrrolidone (NMP) at 120–125°C.

  • Catalytic Reduction: Hydrogenating the nitro group to an amine using Pd/C or NaH₂PO₂·H₂O/Pd/C under 1–5 atm H₂ at 20–75°C .

For 2-piperazinone derivatives, introducing the ketone group would require additional oxidation steps or starting from a pre-functionalized piperazinone core.

Purification and Isolation

Crystallization via isopropanol or water addition is effective for precipitating intermediates, yielding high-purity products (>98% by HPLC) . Chromatography may be necessary for separating regioisomers if positional selectivity is low during arylation.

Biological and Pharmacological Relevance

Antifungal Activity

Piperazinone derivatives serve as precursors to triazolones, a class of antifungals targeting lanosterol 14α-demethylase . While the target compound’s direct efficacy is unstudied, its structural similarity to intermediates in posaconazole and itraconazole synthesis suggests potential utility in drug development .

Central Nervous System (CNS) Applications

Compounds like 1-[[2-[(2-aminophenyl)amino]-5-methyl-3-thienyl]carbonyl]-4-methyl-piperazine demonstrate antipsychotic activity via dopamine receptor modulation. The para-aminophenyl group in 2-piperazinone could facilitate similar interactions, warranting exploration in neuropharmacology.

Industrial and Research Applications

Protein Tyrosine Kinase (PTK) Inhibition

Piperazine derivatives inhibit PTKs involved in cancer proliferation pathways. Molecular docking studies suggest that the para-aminophenylmethyl group enhances binding affinity to kinase ATP pockets.

Material Science

The aromatic amine group enables functionalization for polymer crosslinking or coordination chemistry, with applications in conductive materials or metal-organic frameworks (MOFs).

Challenges and Future Directions

Synthetic Hurdles

  • Regioselectivity: Controlling substituent position during N-arylation remains challenging without directing groups.

  • Oxidation Sensitivity: The ketone group may necessitate inert atmosphere handling to prevent degradation.

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